molecular formula C19H20FN3O2S2 B11664653 2-({[(2-Fluorophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

2-({[(2-Fluorophenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

Cat. No.: B11664653
M. Wt: 405.5 g/mol
InChI Key: FHCKYNUIQPXFMY-UHFFFAOYSA-N
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Description

2-({[(2-Fluorophenyl)formamido]methanethioyl}amino)-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxamide is a complex organic compound that features a unique structure combining a fluorophenyl group, a formamido group, and a cyclooctathiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(2-Fluorophenyl)formamido]methanethioyl}amino)-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the fluorophenyl derivative. One common method involves the reaction of 2-fluoroaniline with formic acid to form the formamido derivative. This intermediate is then reacted with methanethioyl chloride to introduce the methanethioyl group. The final step involves the cyclization of the intermediate with a thiophene derivative under specific conditions to form the cyclooctathiophene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-({[(2-Fluorophenyl)formamido]methanethioyl}amino)-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-({[(2-Fluorophenyl)formamido]methanethioyl}amino)-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({[(2-Fluorophenyl)formamido]methanethioyl}amino)-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s ability to bind to hydrophobic pockets in proteins, while the formamido and methanethioyl groups facilitate hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorophenyl group in 2-({[(2-Fluorophenyl)formamido]methanethioyl}amino)-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-3-carboxamide imparts unique properties, such as increased lipophilicity and enhanced binding affinity to biological targets. This makes it distinct from its iodophenyl and bromophenyl analogs, which may have different reactivity and biological activity profiles .

Properties

Molecular Formula

C19H20FN3O2S2

Molecular Weight

405.5 g/mol

IUPAC Name

2-[(2-fluorobenzoyl)carbamothioylamino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

InChI

InChI=1S/C19H20FN3O2S2/c20-13-9-6-5-7-11(13)17(25)22-19(26)23-18-15(16(21)24)12-8-3-1-2-4-10-14(12)27-18/h5-7,9H,1-4,8,10H2,(H2,21,24)(H2,22,23,25,26)

InChI Key

FHCKYNUIQPXFMY-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=C(CC1)C(=C(S2)NC(=S)NC(=O)C3=CC=CC=C3F)C(=O)N

Origin of Product

United States

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